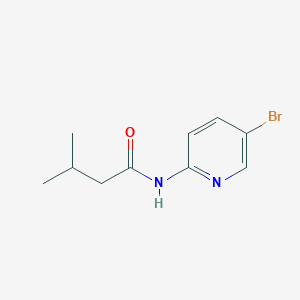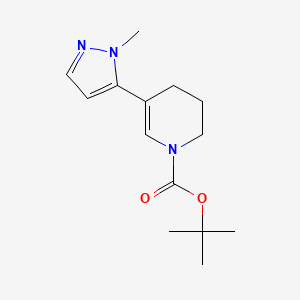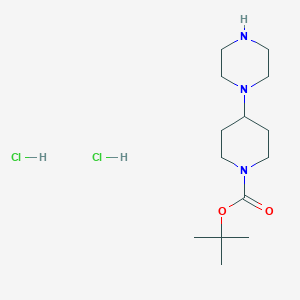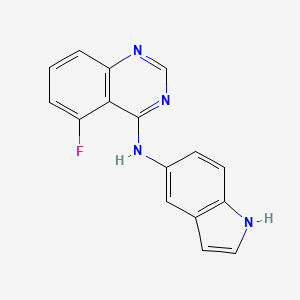![molecular formula C20H17N3O4 B7590581 ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)
ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate, also known as EPC-H1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
作用機序
The mechanism of action of ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate has been shown to bind to the mitochondrial membrane and disrupt the electron transport chain, leading to the generation of reactive oxygen species and the activation of apoptotic pathways.
Biochemical and Physiological Effects:
ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the expression of various genes involved in cancer progression. ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate has also been shown to have antioxidant properties and to protect against oxidative stress-induced damage in cells.
実験室実験の利点と制限
Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate has several advantages for lab experiments, including its high selectivity for cancer cells and its potential as a diagnostic tool. However, there are also some limitations to its use, including its low water solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate. One area of research is the development of more efficient synthesis methods for ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate and its analogs. Another area of research is the investigation of the potential of ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate as a therapeutic agent for cancer and other diseases. Further studies are also needed to fully understand the mechanisms of action of ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate and to identify its molecular targets. Additionally, the development of novel imaging techniques that can detect ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate in vivo could lead to its use as a diagnostic tool for cancer.
合成法
The synthesis of ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate has been achieved using various methods, including the reaction of 2-furancarboxaldehyde, 4-(bromomethyl)benzoic acid ethyl ester, and pyridine-4-carbohydrazide in the presence of a base. The reaction mixture is refluxed in ethanol for several hours to obtain ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate in good yield. Other methods of synthesis have also been reported, including the use of microwave irradiation and solvent-free conditions.
科学的研究の応用
Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate has been studied for its potential applications in scientific research. It has been shown to have anticancer properties, and it has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and liver cancer. ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells and enable their detection using imaging techniques.
特性
IUPAC Name |
ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-26-20(25)16-5-3-14(4-6-16)18-8-7-17(27-18)13-22-23-19(24)15-9-11-21-12-10-15/h3-13H,2H2,1H3,(H,23,24)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFGKURRUGCVKH-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-Fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B7590531.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![3-{[(E)-furan-2-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B7590560.png)
![Thiophene-2-carboxylic acid [(E)-2-bromo-3-phenyl-prop-2-en-(E)-ylidene]-hydrazide](/img/structure/B7590566.png)
![3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)

![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)

![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)